molecular formula C28H22O7 B12197077 methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B12197077
M. Wt: 470.5 g/mol
InChI Key: GVEZYKLTVSXUNE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that features a benzofuran and chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common method involves the condensation of 7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chromenone or benzofuran rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is unique due to its combined benzofuran and chromenone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate

InChI

InChI=1S/C28H22O7/c1-16(28(30)32-3)33-24-14-20-21(23-12-18-10-7-11-22(31-2)27(18)35-23)15-26(29)34-25(20)13-19(24)17-8-5-4-6-9-17/h4-16H,1-3H3

InChI Key

GVEZYKLTVSXUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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